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Abstract
Quinine Gluconate, the gluconate salt of the cinchona alkaloid quinine, is a vital active

pharmaceutical ingredient (API) with applications in the treatment of malaria and certain

cardiac arrhythmias. A thorough understanding of its physicochemical properties is paramount

for formulation development, quality control, and ensuring therapeutic efficacy and safety. This

technical guide provides a comprehensive overview of the core physicochemical characteristics

of Quinine Gluconate, detailed experimental protocols for their determination, and visual

representations of relevant pathways and workflows. All quantitative data is presented in

structured tables for clarity and comparative analysis.

Chemical and Physical Properties
Quinine Gluconate is comprised of the active moiety, quinine, and gluconic acid.[1] Quinine is

a diastereomer of quinidine, another cinchona alkaloid.[2][3] The gluconate salt form enhances

the water solubility of quinine.[3]

Chemical Structure and Identity
IUPAC Name: (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-

4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid[1]
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CAS Number: 7054-25-3[4]

Molecular Formula: C₂₆H₃₆N₂O₉[1]

Synonyms: Quinidine gluconate, Duraquin, Quinaglute, Gluquinate[1]

Table 1: Molecular and Chemical Identity of Quinine Gluconate

Property Value Reference(s)

Molecular Formula C₂₆H₃₆N₂O₉ [1]

Molecular Weight 520.57 g/mol [4]

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-

azabicyclo[2.2.2]octan-2-yl]-(6-

methoxyquinolin-4-

yl)methanol;

(2R,3S,4R,5R)-2,3,4,5,6-

pentahydroxyhexanoic acid

[1]

CAS Number 7054-25-3 [4]

Physical Properties
The physical properties of Quinine Gluconate are critical for its handling, formulation, and

bioavailability. It is typically a white, crystalline powder.

Table 2: Physicochemical Properties of Quinine Gluconate

Property Value Reference(s)

Melting Point 175-176 °C

Solubility Freely soluble in water

pKa (of Quinine) pK₁: 5.07, pK₂: 9.7

Optical Rotation Dextrorotatory [5]
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Experimental Protocols
Accurate determination of physicochemical properties requires standardized and validated

methodologies. The following sections detail common experimental protocols.

Melting Point Determination (Capillary Method - USP
<741>)
The melting point is a key indicator of purity. The USP <741> Class Ia method is a standard

procedure.[6][7][8]

Methodology:

Sample Preparation: The sample is finely powdered and dried in a vacuum desiccator over

silica gel for 24 hours.[6]

Capillary Tube Loading: The dry powder is packed into a capillary tube (0.8-1.2 mm internal

diameter) to a height of 2.5-3.5 mm.[6]

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

Heating and Observation: The apparatus is heated at a rate of approximately 3°C per minute

until the temperature is about 3°C below the expected melting point. The heating rate is then

reduced to 1-2°C per minute.[9]

Data Recording: The melting range is recorded from the temperature at which the substance

begins to collapse or liquefy to the temperature at which it is completely liquid.[6] For highly

pure substances, this transition may be nearly instantaneous.
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Melting Point Determination Workflow (USP <741>)
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Caption: Workflow for melting point determination.
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Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility.

[10][11]

Methodology:

Preparation: An excess amount of the API is added to a known volume of the solvent (e.g.,

purified water, buffers of various pH) in a stoppered flask.[11]

Equilibration: The flask is agitated in a mechanical shaker or orbital shaker at a constant

temperature (e.g., 25°C or 37°C) for a predetermined period (often 24-72 hours) to ensure

equilibrium is reached.[10][12]

Phase Separation: The suspension is allowed to stand, and the undissolved solid is

separated from the solution by centrifugation or filtration through a non-adsorptive filter.[10]

Quantification: The concentration of the dissolved API in the clear supernatant or filtrate is

determined using a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection.[12]

Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or

g/L).
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Shake-Flask Solubility Workflow
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Caption: Workflow for shake-flask solubility determination.

pKa Determination (Potentiometric Titration)
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Potentiometric titration is a widely used and reliable method for determining the acid

dissociation constant (pKa) of ionizable compounds.[13][14][15]

Methodology:

Solution Preparation: A precise amount of the API is dissolved in a suitable solvent (often a

co-solvent system for poorly soluble compounds) to a known concentration.[14][16]

Apparatus Setup: The solution is placed in a thermostatted vessel with a calibrated pH

electrode and a magnetic stirrer.[14] The system is purged with an inert gas like nitrogen to

prevent interference from atmospheric CO₂.[14]

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is

added incrementally to the sample solution.[14]

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing

for equilibration.

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant

added. The pKa value corresponds to the pH at the half-equivalence point (the midpoint of

the steepest part of the curve).[15]

Optical Rotation Determination (Polarimetry)
Optical rotation is a critical property for chiral molecules like quinine, confirming the identity of

the stereoisomer.[17][18]

Methodology:

Solution Preparation: A solution of the sample is prepared at a known concentration in a

suitable solvent.

Instrument Calibration: The polarimeter is calibrated using a blank (the pure solvent).[19]

Measurement: The sample solution is placed in a polarimeter cell of a known path length.[19]

Observation: Plane-polarized light is passed through the solution, and the angle of rotation of

the light is measured by the instrument's analyzer.[19][20]
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Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] =

α / (l * c) where α is the observed rotation, l is the path length in decimeters, and c is the

concentration in g/mL.[19]

Purity and Related Substances (HPLC and TLC)
Chromatographic techniques are essential for assessing the purity of Quinine Gluconate and

quantifying any related substances or impurities.

High-Performance Liquid Chromatography (HPLC): A typical reversed-phase HPLC method

involves a C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and

an organic modifier (e.g., acetonitrile).[21][22] Detection is commonly performed using a UV

detector.[23] The method should be validated for specificity, linearity, accuracy, precision, and

robustness.[21]

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic method used for the

identification and semi-quantitative estimation of impurities.[24][25] A sample solution is spotted

on a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a

suitable mobile phase.[26] The separated spots are visualized under UV light, and their

retention factor (Rf) values are compared with those of reference standards.[24]

Signaling Pathway and Logical Relationships
Mechanism of Action as a Class Ia Antiarrhythmic Agent
Quinine (as the active moiety of Quinine Gluconate) is classified as a Class Ia antiarrhythmic

agent.[27] Its primary mechanism of action involves the blockade of fast sodium channels in

cardiomyocytes.[28][29]

This action decreases the rate of depolarization (Phase 0) of the cardiac action potential, which

in turn slows conduction velocity.[29] Additionally, Class Ia agents prolong the action potential

duration and the effective refractory period.[30]
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Mechanism of Action of Quinine (Class Ia Antiarrhythmic)
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Caption: Signaling pathway of Quinine's antiarrhythmic effect.

Relationship between Quinine, its Salt, and Active
Moiety
It is crucial to understand the relationship between the parent alkaloid, its salt form, and the

active component responsible for the therapeutic effect.
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Quinine Gluconate Composition

Quinine (Alkaloid)

Quinine Gluconate (Salt)

Forms

Gluconic Acid

Forms

Quinine (Active Moiety)

Dissociates to

Therapeutic Effect

Click to download full resolution via product page

Caption: Relationship between Quinine forms.

Conclusion
The physicochemical properties of Quinine Gluconate are integral to its quality, stability, and

performance as a pharmaceutical agent. The data and experimental protocols outlined in this

guide serve as a valuable resource for professionals in drug development and research.

Adherence to standardized methodologies is essential for obtaining accurate and reproducible

results, ultimately ensuring the delivery of safe and effective medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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